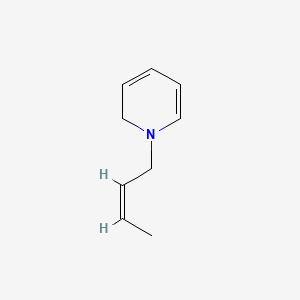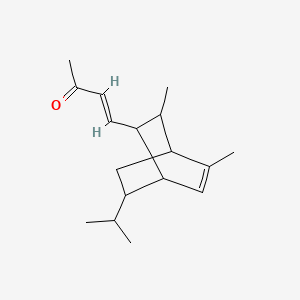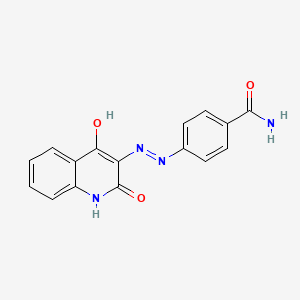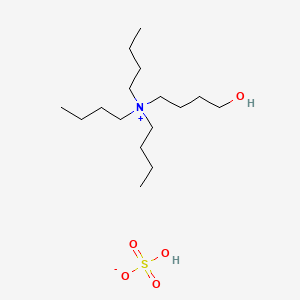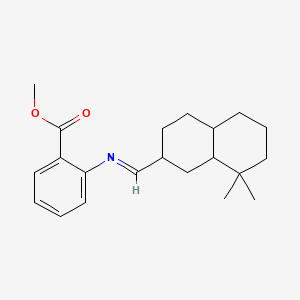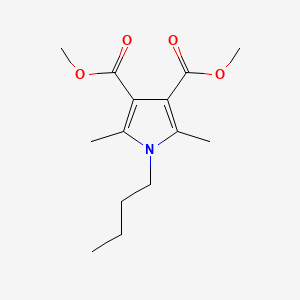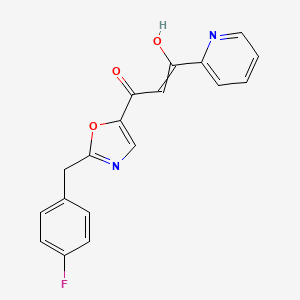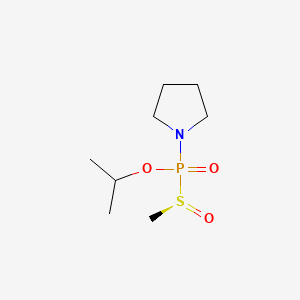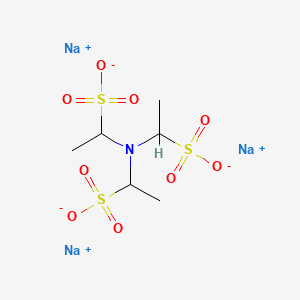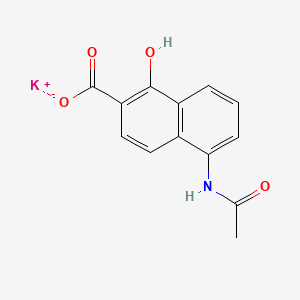
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of an acetylamino group and a hydroxyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate typically involves the acetylation of 5-amino-1-hydroxy-2-naphthoic acid. The reaction is carried out in the presence of acetic anhydride and a base such as pyridine. The resulting product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(acetylamino)-1-keto-2-naphthoate.
Reduction: Formation of Potassium 5-amino-1-hydroxy-2-naphthoate.
Substitution: Formation of various substituted naphthoates depending on the reagent used.
Aplicaciones Científicas De Investigación
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes. The compound may also interact with cellular membranes, altering their permeability.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 5-amino-1-hydroxy-2-naphthoate
- Potassium 5-(acetylamino)-1-keto-2-naphthoate
- Potassium 5-(acetylamino)-1-chloro-2-naphthoate
Uniqueness
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate is unique due to the presence of both an acetylamino group and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
94030-92-9 |
|---|---|
Fórmula molecular |
C13H10KNO4 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
potassium;5-acetamido-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO4.K/c1-7(15)14-11-4-2-3-9-8(11)5-6-10(12(9)16)13(17)18;/h2-6,16H,1H3,(H,14,15)(H,17,18);/q;+1/p-1 |
Clave InChI |
YMCKBVPFTSKEGS-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C=CC(=C2O)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


